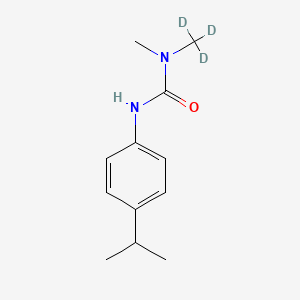

Isoproturon-d3

Vue d'ensemble

Description

Isoproturon-d3 is a deuterium-labeled version of Isoproturon, a phenylurea herbicide. This compound is widely used in agricultural settings to control the growth of annual grasses and broad-leaved weeds in crops such as wheat, rye, and barley . The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving the tracking and quantification of the compound in various environments.

Applications De Recherche Scientifique

Contrôle des mauvaises herbes à feuilles larges dans les cultures céréalières

L'isoproturon est un herbicide de type phénylurée largement utilisé pour contrôler les mauvaises herbes à feuilles larges dans les cultures céréalières . Il a été détecté au-delà des concentrations sûres dans un certain nombre d'échantillons de sols et d'eaux dans le monde entier .

Bioremédiation de l'herbicide Isoproturon dans les sols agricoles

La biodégradation joue un rôle majeur en tant qu'outil de remédiation acceptable dans la décontamination environnementale pour résoudre le problème de l'utilisation irrationnelle de cet herbicide . Des avancées récentes montrent que la biodégradation microbienne de l'isoproturon peut servir de base au développement de processus de bioremédiation en cultures pures et sur le terrain .

Études de toxicité

L'isoproturon a des effets toxiques potentiels et son devenir dans l'environnement fait l'objet d'études . Il a été prouvé que l'isoproturon est fortement toxique pour le système hépatique et qu'il est un promoteur de tumeurs .

Études d'impact environnemental

L'isoproturon a été détecté dans les eaux de surface et souterraines en Europe à des niveaux dépassant la limite de l'eau potable de l'UE fixée à 0,1 µg L −1 . Il a été inclus dans la liste des substances dangereuses compilée par la Commission européenne .

Dégradation accrue dans le sol

Des études ont été menées sur la dégradation accrue de l'isoproturon dans le sol par le persulfate . Les effets des paramètres sol/eau ont été étudiés, et le système a démontré une efficacité de dégradation remarquable et constante sur une large gamme de niveaux de pH <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 102

Analyse Biochimique

Biochemical Properties

Isoproturon-d3 plays a significant role in biochemical reactions, particularly in the context of herbicide activity. It interacts with various enzymes and proteins involved in photosynthesis. One of the primary targets of this compound is the D1 protein of Photosystem II (PS-II) in the photosynthetic apparatus. The binding of this compound to the D1 protein inhibits electron transport, leading to the disruption of photosynthesis and ultimately causing plant death .

Cellular Effects

This compound affects various types of cells and cellular processes. In plant cells, it inhibits photosynthesis by binding to the D1 protein in Photosystem II. This binding disrupts the electron transport chain, leading to a decrease in ATP and NADPH production, which are essential for cellular metabolism and growth. Additionally, this compound can influence cell signaling pathways and gene expression related to stress responses and detoxification mechanisms .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the D1 protein in Photosystem II. This binding inhibits the electron transport chain, leading to the production of reactive oxygen species (ROS) and oxidative stress. The inhibition of electron transport also results in the disruption of ATP and NADPH synthesis, which are crucial for various cellular processes. Furthermore, this compound can induce changes in gene expression related to stress responses and detoxification pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its degradation can occur under certain conditions. Studies have shown that this compound can be metabolized by plants and microorganisms, leading to the formation of various metabolites. Long-term exposure to this compound can result in adaptive responses in plants, such as the induction of detoxification enzymes and stress-related proteins .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxic effects. At higher doses, this compound can cause adverse effects, including oxidative stress, liver damage, and disruptions in metabolic processes. Studies have shown that there is a threshold dose above which the toxic effects become more pronounced .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is primarily metabolized through N-demethylation and oxidation processes. The enzymes responsible for these reactions include cytochrome P450 monooxygenases and other oxidative enzymes. The metabolites formed during these processes can further undergo conjugation reactions, leading to the formation of more water-soluble compounds that can be excreted from the organism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by plant roots and translocated to different parts of the plant. Within the cells, this compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound can accumulate in specific tissues, such as leaves and roots, where it exerts its herbicidal effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the chloroplasts, where it interacts with the D1 protein in Photosystem II. The compound can also be found in other cellular compartments, such as the cytoplasm and vacuoles, depending on the plant’s detoxification and storage mechanisms. The localization of this compound can influence its activity and effectiveness as a herbicide .

Méthodes De Préparation

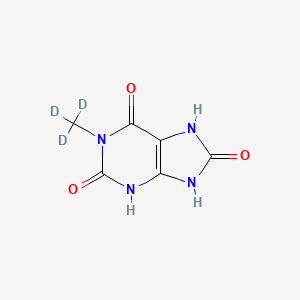

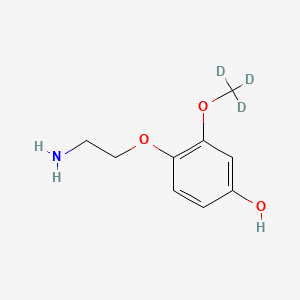

Synthetic Routes and Reaction Conditions: The synthesis of Isoproturon-d3 involves the incorporation of deuterium atoms into the Isoproturon molecule. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium

Propriétés

IUPAC Name |

1-methyl-3-(4-propan-2-ylphenyl)-1-(trideuteriomethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-9(2)10-5-7-11(8-6-10)13-12(15)14(3)4/h5-9H,1-4H3,(H,13,15)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUIYMUZLKQOUOZ-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

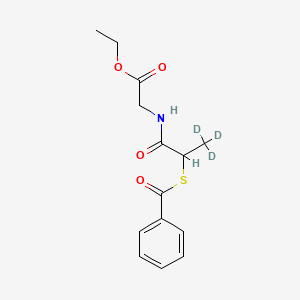

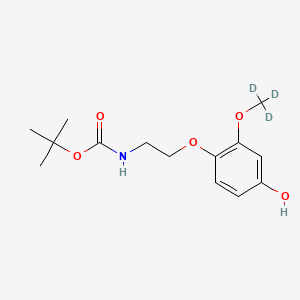

Isomeric SMILES |

[2H]C([2H])([2H])N(C)C(=O)NC1=CC=C(C=C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662044 | |

| Record name | N-Methyl-N-(~2~H_3_)methyl-N'-[4-(propan-2-yl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352438-80-3 | |

| Record name | N-Methyl-N-(~2~H_3_)methyl-N'-[4-(propan-2-yl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.